5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Physicochemical profiling Lipophilicity Screening library design

The target compound, 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1), is a fully synthetic small molecule belonging to the 5-sulfonyl-substituted uracil (pyrimidine-2,4-dione) class, further functionalized with an N-arylpiperazine moiety. It is catalogued as a screening compound (ChemDiv ID D668-0124) with a molecular weight of 366.39 g·mol⁻¹, molecular formula C₁₅H₁₈N₄O₅S, calculated logP of −0.0953, and a polar surface area of 94.87 Ų.

Molecular Formula C15H18N4O5S
Molecular Weight 366.39
CAS No. 897622-66-1
Cat. No. B2387368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
CAS897622-66-1
Molecular FormulaC15H18N4O5S
Molecular Weight366.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
InChIInChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
InChIKeyBLUXQBLGCKFJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1): Structural Identity, Compound Class, and Procurement Baseline


The target compound, 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1), is a fully synthetic small molecule belonging to the 5-sulfonyl-substituted uracil (pyrimidine-2,4-dione) class, further functionalized with an N-arylpiperazine moiety [1]. It is catalogued as a screening compound (ChemDiv ID D668-0124) with a molecular weight of 366.39 g·mol⁻¹, molecular formula C₁₅H₁₈N₄O₅S, calculated logP of −0.0953, and a polar surface area of 94.87 Ų . The compound integrates three pharmacophoric elements—a uracil core, a sulfonyl linker, and a 4-methoxyphenylpiperazine terminus—within a single, compact framework, making it a probe for targets that recognize sulfonamide- or uracil-based ligands [1].

Workflow Screening library member for nucleotide-binding enzyme targets (kinase, dUTPase, PARP)
Selection Uracil-based probe with dual H-bond donor pattern and 5-sulfonylpiperazine extension
Use context Hit identification, SAR expansion, and chemotype comparison in biochemical assays

Why Generic Substitution Falls Short for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione


Within the piperazine–pyrimidine screening library space, compounds are frequently treated as interchangeable building blocks; however, the specific combination of a 5-sulfonyl-uracil core with a 4-methoxyphenylpiperazine tail generates a unique electronic and steric environment that cannot be replicated by close analogs differing in the N-aryl substituent or the sulfonyl attachment point. The electron-donating 4-methoxy group modulates the piperazine basicity (calculated pKa of the conjugate acid is shifted relative to unsubstituted phenylpiperazine), while the uracil 2,4-dione provides a dual hydrogen-bond donor/acceptor pattern distinct from 2-aminopyrimidine or 4-pyrimidone congeners [1]. Generic substitution with a non-uracil pyrimidine or a non-methoxylated phenylpiperazine would alter both the hydrogen-bonding capacity and the lipophilic–hydrophilic balance, potentially invalidating structure–activity relationships (SAR) established in screening campaigns .

Uracil core swap Replacing the uracil-2,4-dione with a 2-aminopyrimidine or 4-pyrimidone alters hydrogen-bonding capacity and may invalidate SAR.
Phenylpiperazine modification Substituting 4-methoxyphenyl with halogenated or unsubstituted phenyl changes lipophilicity and piperazine basicity, shifting target selectivity profiles.
Sulfonyl attachment point 6-Substituted uracil analogs exhibit different synthetic efficiency and electronic environment; direct substitution may compromise screening consistency.

Quantitative Differentiation Evidence for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione vs. Closest Analogs


LogD₇.₄ Differentiation vs. Unsubstituted Phenylpiperazine and 2-Pyrimidinyl Analogs

The target compound exhibits a calculated logD₇.₄ of −6.956, which is substantially lower than that of the unsubstituted phenylpiperazine analog 5-(piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione (estimated logD₇.₄ ≈ −4.2) . This ~2.7 log unit decrease is attributed to the 4-methoxyphenyl substituent, which increases polar surface area and hydrogen-bond acceptor count while contributing relatively little additional lipophilicity due to the electron-donating methoxy group .

LogD₇.₄ differentiation
Data to verify
ΔlogD₇.₄ ≈ −2.75
Target logD₇.₄ = −6.956
Comparator ≈ −4.2
Target is >500-fold more hydrophilic at pH 7.4, supporting aqueous assay compatibility; experimental logD recommended.
In silico prediction; confirm with shake-flask method.
Physicochemical profiling Lipophilicity Screening library design

Hydrogen-Bond Donor Count and Polar Surface Area Differentiation vs. 1,3-Dimethyluracil Piperazine Analogs

The target compound possesses two hydrogen-bond donors (HBD = 2) derived from the uracil N1–H and N3–H (2,4-dione tautomer), in contrast to the 1,3-dimethyluracil piperazine analog 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione (HBD = 1 as hydrochloride) . The polar surface area (PSA) of the target compound is 94.87 Ų vs. approximately 72 Ų for the N1,N3-dimethylated comparator .

HBD / PSA advantage
Data to verify
ΔHBD = +1
ΔTPSA ≈ +23 Ų
(30% larger PSA)
Additional H-bond donor and larger polar surface may enable distinct target recognition vs. N,N-dimethylated analogs.
Calculated TPSA; verify experimentally.
Medicinal chemistry Ligand efficiency Target engagement

5-Sulfonyl Uracil Scaffold: Synthetic Accessibility and Library Diversification Potential vs. 6-Substituted Uracils

The divergent synthesis strategy for 5-sulfonyl-substituted uracils reported by von Bredow et al. (2024) demonstrates that the 5-sulfonyl uracil scaffold can be accessed in yields up to 98% from readily available starting materials without protecting-group chemistry, whereas analogous 6-substituted uracils often require multi-step sequences with lower overall yields [1]. The target compound's 5-sulfonyl-uracil core is directly compatible with this methodology, enabling rapid diversification of the piperazine N-aryl substituent.

Synthetic accessibility
Class-level
5-sulfonyl uracils: up to 98% yield
6-substituted uracils: 30–60% yield, more steps
Supports cost-effective analog synthesis and library expansion via divergent 5-sulfonyl chemistry.
Based on von Bredow et al. 2024; substrate-specific yields may vary.
Synthetic chemistry Library design Hit expansion

4-Methoxyphenyl Piperazine Motif: Class-Level Pharmacological Differentiation from Halogenated Phenylpiperazine Analogs

Within the piperazinyl pyrimidine chemotype claimed as CCR4 antagonists (US Patent 9,493,453), the 4-methoxyphenyl substituent on the piperazine ring is explicitly exemplified among preferred aryl groups, whereas 2,4-dichlorobenzyl-substituted analogs dominate the most potent examples [1]. The 4-methoxyphenyl group confers reduced lipophilicity (ΔclogP ≈ −1.2 vs. 2,4-dichlorobenzyl) and altered electron density on the piperazine nitrogen, which may translate to differential selectivity profiles across the GPCR or kinase target families [2].

4-Methoxy vs. halogenated
Class-level
ΔclogP ≈ −1.2 vs. 2,4-dichlorobenzyl
Hammett σₚ difference ~0.5
Offers differentiated lipophilic–electronic profile for selectivity screening; confirm in target assays.
Fragment-based estimate; experimental validation needed.
CCR4 antagonism Dopamine receptor Selectivity

Top Research and Industrial Application Scenarios for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione


Focused Screening Library Member for Nucleotide-Binding Enzyme Targets (Kinases, dUTPase, PARP)

The uracil 2,4-dione core with dual H-bond donor capacity (HBD = 2) and a 5-sulfonylpiperazine extension provides a recognition motif for nucleotide-binding pockets. The target compound is suited as a screening library member for kinase panels, dUTPase, or PARP-family enzymes where uracil mimetics have established pharmacophoric relevance [1]. Its high aqueous solubility (logD₇.₄ = −6.956) minimizes DMSO precipitation artifacts in biochemical assays .

Hit-to-Lead Diversification Scaffold via Divergent 5-Sulfonyl Uracil Chemistry

The 5-sulfonyl uracil scaffold is amenable to the divergent synthesis methodology of von Bredow et al. (2024), enabling rapid analog generation with different piperazine N-substituents in yields up to 98% [1]. Organizations procuring this compound as a starting scaffold can efficiently explore SAR around the 4-methoxyphenyl group by replacing it with other aryl/heteroaryl sulfonyl chlorides or through N-alkylation/arylation of the piperazine in subsequent steps.

CCR4 Antagonist Probe with Differentiated Lipophilic–Electronic Profile

The piperazinyl pyrimidine chemotype is claimed as a CCR4 antagonist scaffold (US 9,493,453), and the 4-methoxyphenyl substituent on the target compound occupies a less lipophilic region of the SAR landscape compared to the 2,4-dichlorobenzyl-substituted lead series [1]. This makes the target compound a useful comparator probe for teasing out the contribution of lipophilicity to CCR4 binding affinity vs. off-target promiscuity in chemokine receptor programs.

Negative Control or Orthogonal Chemotype for Dopamine D3/D2 Ligand Screening

Pyrimidinyl-piperazines are well-established dopamine D3/D2 receptor ligands; the target compound's uracil-2,4-dione core (rather than a 2-aminopyrimidine) and 4-methoxyphenylpiperazine terminus present a structurally orthogonal chemotype [1]. It can serve as a selectivity control to distinguish D3/D2-dependent phenotypes from uracil-binding protein effects in phenotypic assays, leveraging its distinct hydrogen-bonding pattern and electronic properties .

Application
Selection Property
Validation Focus
Nucleotide-binding enzyme screening
Uracil H-bond donor/acceptor pattern
Biochemical assay solubility and target engagement
Hit-to-lead scaffold diversification
Divergent 5-sulfonyl uracil chemistry
Analog synthesis efficiency and SAR expansion
CCR4 chemokine receptor studies
Differentiated lipophilic–electronic profile
Lipophilicity-driven selectivity profiling
Dopamine D3/D2 selectivity control
Orthogonal uracil chemotype
Phenotypic assay specificity vs. piperazine ligands
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